N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13695782
InChI: InChI=1S/C15H23NSi/c1-6-16(7-2)15-10-8-14(9-11-15)12-13-17(3,4)5/h8-11H,6-7H2,1-5H3
SMILES: CCN(CC)C1=CC=C(C=C1)C#C[Si](C)(C)C
Molecular Formula: C15H23NSi
Molecular Weight: 245.43 g/mol

N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline

CAS No.:

Cat. No.: VC13695782

Molecular Formula: C15H23NSi

Molecular Weight: 245.43 g/mol

* For research use only. Not for human or veterinary use.

N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline -

Specification

Molecular Formula C15H23NSi
Molecular Weight 245.43 g/mol
IUPAC Name N,N-diethyl-4-(2-trimethylsilylethynyl)aniline
Standard InChI InChI=1S/C15H23NSi/c1-6-16(7-2)15-10-8-14(9-11-15)12-13-17(3,4)5/h8-11H,6-7H2,1-5H3
Standard InChI Key CYXQCXQQFOKPOC-UHFFFAOYSA-N
SMILES CCN(CC)C1=CC=C(C=C1)C#C[Si](C)(C)C
Canonical SMILES CCN(CC)C1=CC=C(C=C1)C#C[Si](C)(C)C

Introduction

Molecular Structure and Physicochemical Properties

N,N-Diethyl-4-((trimethylsilyl)ethynyl)aniline belongs to the class of substituted anilines, with the molecular formula C₁₅H₂₃NSi and a molecular weight of 245.43 g/mol . The compound’s structure features a phenyl ring substituted with a diethylamino group at the para position and a trimethylsilyl-protected ethynyl group. Key structural attributes include:

PropertyValue
IUPAC NameN,N-diethyl-4-(2-trimethylsilylethynyl)aniline
SMILESCCN(CC)C₁=CC=C(C=C₁)C#CSi(C)C
InChIKeyCYXQCXQQFOKPOC-UHFFFAOYSA-N
Boiling PointNot reported
DensityNot reported
SolubilitySoluble in THF, DMF, toluene

The trimethylsilyl (TMS) group enhances stability by protecting the alkyne from undesired reactions, while the diethylamino group contributes electron-donating effects, influencing the compound’s reactivity in cross-coupling reactions .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step protocols under inert atmospheres to prevent moisture-induced degradation . A common pathway includes:

  • Functionalization of Aniline Derivatives: Starting with 4-bromo-N,N-diethylaniline, a Sonogashira coupling reaction introduces the trimethylsilylacetylene moiety.

  • Catalytic Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide facilitate the coupling of the aryl bromide with trimethylsilylacetylene in solvents like THF or DMF .

Example Procedure:

A mixture of 4-bromo-N,N-diethylaniline (1.0 eq), Pd(dppf)Cl₂ (6 mol%), CuI (0.5 eq), and PPh₃ (0.5 eq) in triethylamine undergoes microwave irradiation at 80°C with trimethylsilylacetylene (15 eq). Purification via column chromatography yields the product in >95% purity .

Industrial-Scale Production

Industrial methods prioritize yield optimization through high-pressure liquid chromatography (HPLC) and controlled reaction conditions (e.g., nitrogen atmosphere, anhydrous solvents) .

Applications in Scientific Research

Materials Science

The compound’s conjugated π-system and steric bulk make it valuable in:

  • Organic Electronics: As a precursor for conductive polymers or molecular wires, where the ethynyl group facilitates electron delocalization .

  • Optoelectronic Devices: Derivatives exhibit tunable luminescence properties, enabling applications in organic light-emitting diodes (OLEDs) .

Organic Synthesis

  • Cross-Coupling Reactions: The TMS group acts as a protective moiety, enabling selective functionalization in Pd-catalyzed couplings .

  • Building Block for Complex Molecules: Used in synthesizing dendrimers and supramolecular architectures due to its modular reactivity .

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Safety Protocols:

  • Store in sealed containers at 2–8°C.

  • Use personal protective equipment (PPE) including gloves and goggles.

  • Avoid inhalation or direct contact with skin .

Comparative Analysis with Analogous Compounds

The compound’s uniqueness arises from its balanced electronic and steric profile. A comparison with related derivatives highlights distinct properties:

CompoundKey FeaturesApplications
N,N-Dimethyl-4-((trimethylsilyl)ethynyl)anilineSmaller alkyl groups increase reactivityCatalyst ligands, sensors
N,N-Diphenyl-4-((trimethylsilyl)ethynyl)anilineEnhanced steric bulk reduces solubilityPolymer stabilizers
4-Ethynyl-N,N-diethylanilineLack of TMS protection limits stabilityIntermediate in synthesis

The diethyl variant’s optimal balance between reactivity and stability makes it preferable in catalytic applications.

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